![molecular formula C12H13NO2S B7506096 N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7506096.png)
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide, also known as MFC, is a synthetic compound that has been developed for its potential use in scientific research. MFC is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide is not fully understood. However, studies have suggested that N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has also been shown to have anti-angiogenic properties, which could be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide is its potential use in the treatment of inflammatory diseases and cancer. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide. Finally, studies are needed to determine the potential use of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
In conclusion, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide, or N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide, is a synthetic compound that has been developed for its potential use in scientific research. N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been studied for its anti-inflammatory and anti-cancer properties, and has been shown to have low toxicity in vitro and in vivo. While there are limitations to the use of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide in certain experiments, there are several future directions for the study of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide, including the development of more efficient synthesis methods and the exploration of its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide involves a series of chemical reactions that start with the condensation of 5-methylfurfural and thioacetamide to form 5-methylfuran-2-carboxamide. This intermediate is then methylated using methyl iodide to form N-methyl-5-methylfuran-2-carboxamide, which is subsequently reacted with 2-bromothiophene to yield N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been studied for its potential use in various scientific research fields. One of the primary areas of interest is its anti-inflammatory properties. Studies have shown that N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has also been studied for its potential use in cancer research. Studies have shown that N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to have anti-angiogenic properties, which could be useful in the treatment of cancer.
Propriétés
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9-5-6-10(15-9)8-13(2)12(14)11-4-3-7-16-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHPUZMRKAJITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

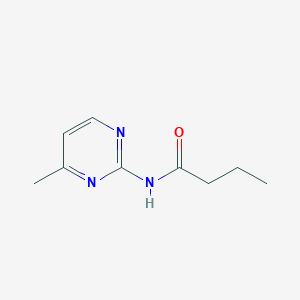
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)

![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506048.png)
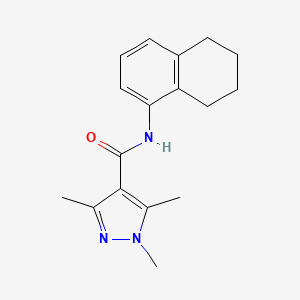
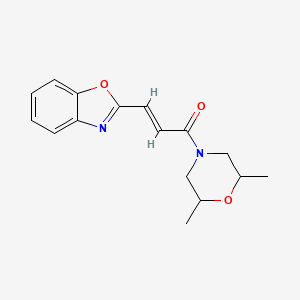
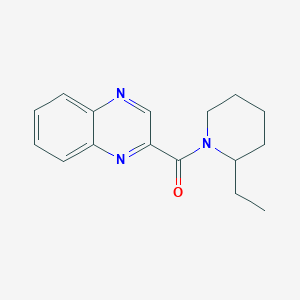

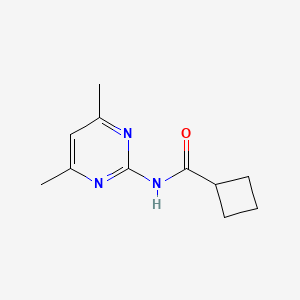
![N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506090.png)
![Methyl 4-[[(3-hydroxybenzoyl)amino]methyl]benzoate](/img/structure/B7506098.png)

